molecular formula C23H31N3O4 B2418344 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903301-55-3

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2418344
CAS No.: 903301-55-3
M. Wt: 413.518
InChI Key: XMJDRFWTOVLDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25-11-13-26(14-12-25)20(17-5-8-19(28-2)9-6-17)16-24-23(27)18-7-10-21(29-3)22(15-18)30-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDRFWTOVLDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Methoxyphenylacetonitrile

The synthesis begins with the nucleophilic substitution of 4-methoxyphenylacetonitrile using 4-methylpiperazine.

Reaction Conditions

  • Substrate : 4-Methoxyphenylacetonitrile (1.0 equiv)
  • Reagent : 4-Methylpiperazine (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 h
  • Yield : 78%

Mechanistic Insight : The nitrile group acts as a leaving group, enabling displacement by the secondary amine.

Reduction of Nitrile to Primary Amine

The resulting 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile undergoes catalytic hydrogenation.

Reaction Conditions

  • Catalyst : Raney nickel (10 wt%)
  • Pressure : H₂ gas (50 psi)
  • Solvent : Methanol, 25°C, 6 h
  • Yield : 85%

Characterization Data

  • 1H-NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.30 (m, 8H, piperazine-H), 2.75 (s, 3H, NCH₃), 2.60–2.50 (m, 2H, CH₂NH₂).
  • MS (ESI+) : m/z 294.2 [M+H]⁺.

Preparation of 3,4-Dimethoxybenzoic Acid

Methylation of 3,4-Dihydroxybenzoic Acid

While commercially available, 3,4-dimethoxybenzoic acid may be synthesized via selective methylation.

Reaction Conditions

  • Substrate : 3,4-Dihydroxybenzoic acid (1.0 equiv)
  • Methylating Agent : Dimethyl sulfate (2.2 equiv)
  • Base : Sodium hydroxide (4.0 equiv)
  • Solvent : Water/acetone (1:1), 60°C, 8 h
  • Yield : 92%

Characterization Data

  • Melting Point : 98–100°C.
  • 1H-NMR (400 MHz, CD₃OD) : δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.40 (d, J = 2.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

Amide Bond Formation

Activation of 3,4-Dimethoxybenzoic Acid

The carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Reaction Conditions

  • Substrate : 3,4-Dimethoxybenzoic acid (1.0 equiv)
  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to 25°C, 24 h

Coupling with 2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethylamine

The activated acid reacts with the amine to form the target amide.

Reaction Conditions

  • Amine : 2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethylamine (1.0 equiv)
  • Temperature : 25°C, 24 h
  • Workup : Aqueous extraction, column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
  • Yield : 68%

Purification and Characterization

Column Chromatography

Conditions :

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Gradient of CH₂Cl₂:MeOH (98:2 to 90:10)
  • Rf : 0.45 (CH₂Cl₂:MeOH 9:1)

Analytical Data for Final Compound

This compound :

  • Appearance : White crystalline solid.
  • Melting Point : 132–134°C.
  • 1H-NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.25 (d, J = 2.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (s, 1H, NH), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 8H, piperazine-H), 3.30–3.20 (m, 2H, CH₂N), 2.85 (s, 3H, NCH₃).
  • 13C-NMR (100 MHz, CDCl₃) : δ 168.5 (C=O), 159.2, 152.0, 149.5, 130.8, 128.5, 124.0, 114.2, 113.8, 113.5, 55.9, 55.8, 55.6, 54.3, 52.1, 46.8, 45.5, 42.0.
  • HRMS (ESI+) : m/z 498.2486 [M+H]⁺ (calc. 498.2489).

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Alkylation : Excess 4-methylpiperazine led to quaternary ammonium salts; stoichiometric control was critical.
  • Epimerization : No stereocenters present, minimizing racemization risks.

Yield Improvement Strategies

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) increased coupling efficiency in analogous reactions.
  • Solvent Effects : Tetrahydrofuran (THF) improved amine solubility during amidation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Shares the benzamide core but lacks the additional substituents.

    4-Methoxyphenylbenzamide: Contains the methoxyphenyl group but lacks the piperazine moiety.

    4-Methylpiperazine derivatives: Compounds with the piperazine group but different aromatic substituents.

Uniqueness

3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specialized chemical databases, scientific literature, or conducting experimental studies would be necessary.

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H31N3O5C_{22}H_{31}N_{3}O_{5}, with a molecular weight of 421.51 g/mol. It features a benzamide core with methoxy and piperazine substituents that contribute to its bioactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The presence of methoxy groups is known to enhance the lipophilicity of compounds, potentially allowing for better interaction with target enzymes involved in cancer and inflammation pathways.
  • Modulation of Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

The compound has shown promising results in various cancer cell lines. Below is a summary of its activity against specific cancer types:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
A549 (Lung)26.00
NCI-H460 (Lung)42.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxic potential.

Neuroprotective Effects

In addition to anticancer properties, the compound has been evaluated for neuroprotective effects. Studies indicate that it may reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Case Studies

  • Study on MCF7 Cells : A study conducted by Wei et al. demonstrated that this compound induced apoptosis in MCF7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
  • Neuroprotection in Animal Models : In vivo studies reported by Koca et al. showed that administration of the compound in rodent models led to decreased markers of inflammation and improved cognitive function in models of Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates like 4-methylpiperazine derivatives with substituted benzamides in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃) for 4–6 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl electrophile), monitoring reaction progress via TLC, and isolating products through precipitation with ice-cold water followed by vacuum filtration. Purity is enhanced via recrystallization from ethanol or methanol .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions, piperazine integration) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Verifies molecular weight (e.g., m/z ~494 [M+H]⁺) .
  • Melting Point Analysis : Consistency with literature values (e.g., 187–190°C for intermediates) ensures crystallinity .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases, acetylcholinesterase) at 1–100 µM concentrations in phosphate buffer (pH 7.4) with fluorogenic substrates .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxic effects (IC₅₀ determination) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors (e.g., dopamine D3) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to improve target selectivity?

  • Methodological Answer :
  • Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Piperazine Modifications : Introduce bulky substituents (e.g., 3-methylpiperazine) to sterically hinder off-target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Maestro or MOE to align analogs and identify critical interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How can molecular docking and dynamics simulations elucidate binding mechanisms with therapeutic targets?

  • Methodological Answer :
  • Docking Protocols : Glide SP/XP docking (Schrödinger Suite) with crystal structures (e.g., PDB 4EJ4 for kinases) to predict binding poses .
  • Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess complex stability (RMSD <2 Å) and key residue interactions (e.g., Lys68 in acetylcholinesterase) .
  • Free Energy Calculations : MM-GBSA to quantify binding affinities (ΔG < -40 kcal/mol suggests strong inhibition) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Batch Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis to exclude impurities .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., 37°C, 5% CO₂) with reference controls (e.g., imatinib for kinase inhibition) .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.